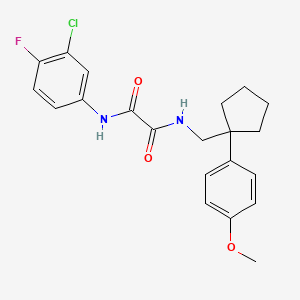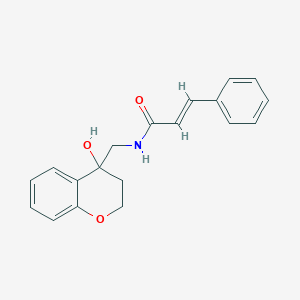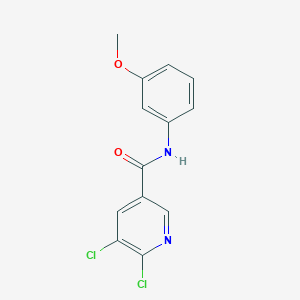
N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide, also known as CIP-137401, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of imidazole-containing molecules and has been shown to exhibit promising pharmacological properties.
Aplicaciones Científicas De Investigación
N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide has been the subject of extensive research due to its potential therapeutic applications. The compound has been shown to exhibit potent activity against several cancer cell lines, including breast, prostate, and lung cancer. Additionally, N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Mecanismo De Acción
The exact mechanism of action of N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer progression and inflammation. Specifically, N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, the compound has been shown to inhibit the activity of the protein HDAC6, which is involved in the regulation of the immune response.
Biochemical and Physiological Effects:
N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide has been shown to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, the compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide is its potent activity against several cancer cell lines, making it a potential candidate for the development of novel cancer therapeutics. Additionally, the compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. However, one of the limitations of N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide is its relatively low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research of N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide. One potential direction is the development of novel formulations that can improve the solubility and bioavailability of the compound. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide and its potential therapeutic applications. Finally, the compound could be further evaluated in preclinical and clinical studies to determine its safety and efficacy as a potential therapeutic agent.
Métodos De Síntesis
The synthesis of N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide involves several steps, starting from the reaction of 4-chlorophenethylamine with pyridine-2-carboxylic acid to produce the intermediate compound. This intermediate is then reacted with isobutyryl chloride to form the corresponding amide, which is subsequently cyclized using sodium hydride and a catalytic amount of palladium to form the final product.
Propiedades
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-1-[5-(2-methylpropanoylamino)pyridin-2-yl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN5O2/c1-14(2)20(28)26-17-7-8-19(24-11-17)27-12-18(25-13-27)21(29)23-10-9-15-3-5-16(22)6-4-15/h3-8,11-14H,9-10H2,1-2H3,(H,23,29)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEALCTVZBDCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(C=C1)N2C=C(N=C2)C(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-1-(5-isobutyramidopyridin-2-yl)-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



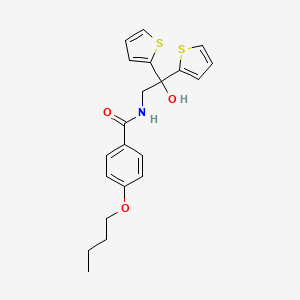

![[(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptan-2-yl]methanamine;hydrochloride](/img/structure/B2649377.png)
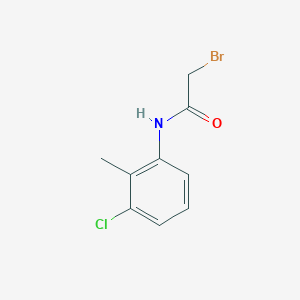
![2-[(1-Ethyl-3-methylpyrazol-4-yl)amino]acetic acid](/img/structure/B2649380.png)
![4-{3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imida zolino[1,2-h]purin-8-yl}benzenesulfonamide](/img/structure/B2649382.png)
![2-(2H,3H-benzo[e]1,4-dioxin-5-yloxy)acetic acid](/img/structure/B2649384.png)
![Ethyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2649385.png)
